1-Cyclopentylpiperidine-4-carboxamide
Description
Contextualization within the Piperidine (B6355638) Carboxamide Chemical Class
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating interactions with biological targets. When combined with a carboxamide group (-C(=O)NHR), the resulting piperidine carboxamide structure offers a versatile platform for developing therapeutic agents. The carboxamide moiety can participate in hydrogen bonding, a key interaction in molecular recognition at biological sites.
Derivatives of piperidine carboxamide have been investigated for a wide range of therapeutic applications, including as anticancer agents, analgesics, and antimicrobials. The biological activity can be finely tuned by modifying the substituents on both the piperidine nitrogen and the carboxamide group. In the case of 1-Cyclopentylpiperidine-4-carboxamide, the cyclopentyl group on the piperidine nitrogen introduces a specific lipophilic character and conformational constraint that can influence its pharmacological profile.
Historical Perspective on Research Involving Analogous Piperidine Derivatives
The exploration of piperidine derivatives in medicinal chemistry has a long and storied history. The piperidine structure is found in numerous natural alkaloids with potent physiological effects, which spurred early interest in synthesizing and evaluating related compounds. For instance, the development of synthetic analgesics was heavily influenced by the structure of morphine, which contains a piperidine ring.
In the mid-20th century, extensive research into synthetic piperidine derivatives led to the discovery of potent opioids like pethidine and fentanyl. This historical work laid the foundation for understanding the structure-activity relationships (SAR) of piperidine-containing compounds and established the importance of the nitrogen atom and its substituents in determining biological activity. Over the decades, research has expanded to explore piperidine derivatives for a multitude of other targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.
Rationale for the Investigation of this compound in Contemporary Medicinal Chemistry and Chemical Biology Research
The continued interest in piperidine carboxamides, including this compound, in modern research is driven by several factors. The scaffold's proven track record in approved drugs provides a strong rationale for its use in new drug discovery programs. The ability to readily synthesize diverse libraries of piperidine carboxamides allows for the systematic exploration of chemical space to identify compounds with desired biological activities.
The specific combination of the cyclopentyl group and the 4-carboxamide moiety in this compound suggests a focus on targets where a moderately sized, lipophilic N-substituent is favorable for binding. Research in areas such as neurodegenerative diseases, pain management, and oncology often involves screening compounds with such characteristics. The carboxamide group at the 4-position of the piperidine ring provides a key interaction point, and its orientation is influenced by the stereochemistry of the piperidine ring itself.
Overview of Current Academic Research Trends Related to this compound and its Scaffolds
Current academic research on piperidine carboxamide scaffolds is diverse and focuses on a variety of therapeutic areas. A significant trend is the development of highly selective inhibitors for specific enzyme targets. For example, derivatives of piperidine carboxamide have been investigated as inhibitors of anaplastic lymphoma kinase (ALK) for cancer therapy and as calpain inhibitors for neuroprotective applications. researchgate.net
Another area of active investigation is the development of modulators for ion channels and receptors in the central nervous system. The piperidine carboxamide core is being utilized to create novel analgesics and antipsychotic agents. Furthermore, there is growing interest in the antimicrobial properties of these compounds, with research exploring their potential as novel antibacterial and antifungal agents. The versatility of the piperidine carboxamide scaffold ensures its continued prominence in medicinal chemistry and chemical biology research as scientists seek to develop new and improved therapies for a wide range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMSAUSZVDYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentylpiperidine 4 Carboxamide and Its Analogues
Established Synthetic Pathways for 1-Cyclopentylpiperidine-4-carboxamide
The established synthetic routes to this compound primarily diverge into two strategic approaches: the N-alkylation of a pre-formed piperidine-4-carboxamide core or the amidation of a 1-cyclopentylpiperidine-4-carboxylic acid intermediate.
One of the most direct methods involves the N-alkylation of piperidine-4-carboxamide, also known as isonipecotamide (B28982). A prevalent technique for this transformation is reductive amination. This "one-pot" reaction typically involves the condensation of isonipecotamide with cyclopentanone (B42830) to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the final product.
Alternatively, synthesis can commence with 1-cyclopentylpiperidine-4-carboxylic acid. This intermediate can be prepared and subsequently converted to the target carboxamide. The amidation of the carboxylic acid is a standard organic transformation, often proceeding through an activated carboxylic acid derivative, such as an acyl chloride, or by using peptide coupling agents.
Key Precursors and Building Blocks in this compound Synthesis
For pathways commencing with the piperidine (B6355638) ring intact, piperidine-4-carboxamide (isonipecotamide) is the principal precursor. This compound provides the foundational piperidine-4-carboxamide structure. The cyclopentyl group is then introduced using cyclopentanone in reductive amination procedures or cyclopentyl halides (e.g., cyclopentyl bromide) in direct N-alkylation reactions.
In an alternative approach, the synthesis can start from a precursor already bearing the N-cyclopentyl group. In this case, 1-cyclopentylpiperidine-4-carboxylic acid is a key intermediate. The synthesis of this intermediate itself may begin from simpler starting materials. Once formed, the carboxamide can be generated using a source of ammonia (B1221849).
A summary of these key precursors is presented in the table below.
| Precursor/Building Block | Chemical Structure | Role in Synthesis |
| Piperidine-4-carboxamide (Isonipecotamide) | C₅H₁₀N(CONH₂) | Core structure for subsequent N-alkylation. |
| Cyclopentanone | C₅H₈O | Source of the cyclopentyl group in reductive amination reactions. |
| Cyclopentyl bromide | C₅H₉Br | Alkylating agent for the direct N-alkylation of the piperidine nitrogen. |
| 1-Cyclopentylpiperidine-4-carboxylic acid | C₁₁H₁₉NO₂ | Intermediate for subsequent amidation to form the final product. |
| Ammonia | NH₃ | Nitrogen source for the amidation of a carboxylic acid precursor. |
Reaction Conditions and Catalytic Systems Utilized in this compound Preparation
The successful synthesis of this compound is highly dependent on the selection of appropriate reaction conditions and catalytic systems.
Reductive Amination: The reductive amination of isonipecotamide with cyclopentanone is a widely used method. This reaction is typically carried out in the presence of a reducing agent. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of solvent is often a protic solvent like methanol (B129727) or ethanol, or an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is generally performed at room temperature to slightly elevated temperatures.
Amidation of Carboxylic Acids: The conversion of 1-cyclopentylpiperidine-4-carboxylic acid to the corresponding carboxamide can be achieved through several methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia. Alternatively, peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can facilitate the direct coupling of the carboxylic acid with an ammonia source.
The following table summarizes typical reaction conditions for these key transformations.
| Reaction Type | Reagents and Catalysts | Solvents | Temperature Range |
| Reductive Amination | Cyclopentanone, NaBH(OAc)₃ or NaBH₃CN or H₂/Pd-C | Methanol, Ethanol, DCM, THF | 0°C to 50°C |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. NH₃ | DCM, Toluene | 0°C to reflux |
| Amidation (Coupling) | HATU, EDC/HOBt, with DIPEA or TEA | DMF, DCM | 0°C to RT |
Advanced Purification Techniques for Research-Grade this compound
The purification of this compound to achieve high purity, particularly for research applications, often necessitates the use of advanced chromatographic techniques. Standard purification methods such as recrystallization and distillation may be employed for initial purification, but chromatographic methods are typically required to remove closely related impurities.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation of highly pure compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common approach.
Flash Chromatography: For larger scale purification, flash chromatography is frequently utilized. This technique employs a stationary phase, such as silica (B1680970) gel or alumina, and a solvent system of increasing polarity to separate the target compound from byproducts and unreacted starting materials.
Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be particularly effective for the purification of compounds that are sensitive to the solvents used in HPLC.
Development of Novel and Efficient Synthetic Routes to this compound
Ongoing research in organic synthesis aims to develop more efficient, cost-effective, and environmentally friendly methods for the preparation of compounds like this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. For the synthesis of this compound, several green approaches can be envisioned.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, ethanol, or polyethylene (B3416737) glycol (PEG) could potentially be used as solvents for certain synthetic steps.
Catalytic Methods: The use of catalytic rather than stoichiometric reagents reduces waste. For instance, catalytic transfer hydrogenation for the reductive amination step, using a recyclable catalyst, is a greener alternative to hydride reagents.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and reduced energy consumption compared to conventional heating methods. This technique could be applied to both the N-alkylation and amidation steps.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A flow-based synthesis of this compound could lead to a more efficient and scalable process.
Stereoselective Synthesis of Chiral this compound Stereoisomers
The introduction of substituents on the piperidine ring can create chiral centers, leading to the existence of stereoisomers. While this compound itself is achiral, analogues with additional substituents may be chiral. The stereoselective synthesis of such chiral piperidine derivatives is an important area of research, as different stereoisomers can exhibit distinct biological activities.
Chiral Resolution: A classical approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Chiral chromatography, using a chiral stationary phase (CSP), is also a powerful method for separating enantiomers.
Asymmetric Synthesis: A more modern and efficient approach is to synthesize the desired stereoisomer directly using asymmetric synthesis. This can be achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.
Chiral Catalysis: A chiral catalyst, such as a chiral metal complex or an organocatalyst, can be used to catalyze a reaction in a way that produces one enantiomer in excess. For example, asymmetric hydrogenation or asymmetric reductive amination could be employed to set the stereochemistry of substituted piperidine rings.
Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer.
The development of stereoselective routes is crucial for the synthesis of specific, biologically active chiral analogues of this compound.
Strategies for Derivatization and Scaffold Modification of this compound
The this compound core presents multiple opportunities for synthetic modification to generate a library of analogues. Strategic derivatization can be achieved by targeting the tertiary amine of the piperidine ring, the primary carboxamide functional group, and the N-cyclopentyl substituent.
Chemical Transformations at the Piperidine Nitrogen of this compound
The piperidine nitrogen in the parent compound is a tertiary amine, making direct alkylation impossible. Therefore, diversification at this position necessitates a two-step sequence involving N-dealkylation followed by N-alkylation with a new substituent.
N-Dealkylation
The cleavage of the cyclopentyl group from the piperidine nitrogen is the critical first step. Several established methods for the N-dealkylation of tertiary amines can be employed. The reaction with chloroformate reagents or cyanogen (B1215507) bromide (the von Braun reaction) are common and effective strategies. nih.govthieme-connect.de
Reaction with Chloroformates: Reagents such as α-chloroethyl chloroformate (ACE-Cl) or propargyl chloroformate react with the tertiary amine to form an intermediate carbamate. nih.govresearchgate.net This intermediate is then cleaved, typically by heating in methanol, to yield the secondary amine hydrochloride salt and an alkyl chloride. nih.gov The choice of chloroformate can influence the selectivity of cleavage if multiple different alkyl groups are present. thieme-connect.de
Von Braun Reaction: Treatment with cyanogen bromide (CNBr) initially forms a quaternary N-cyanoammonium bromide salt. thieme-connect.de This intermediate subsequently decomposes, eliminating an alkyl bromide (in this case, bromocyclopentane) to produce a disubstituted cyanamide (B42294). The cyanamide can then be hydrolyzed under acidic or basic conditions to furnish the secondary amine, piperidine-4-carboxamide.
| Reagent | Intermediate | Cleavage/Hydrolysis Conditions | Product |
| α-Chloroethyl chloroformate (ACE-Cl) | Carbamate | Heat in Methanol (MeOH) | Piperidine-4-carboxamide HCl |
| Propargyl chloroformate | Propargyloxycarbonyl (Poc) carbamate | Neutral deblocking (e.g., tetrathiomolybdate) researchgate.net | Piperidine-4-carboxamide |
| Cyanogen Bromide (CNBr) | N-Cyanoammonium salt / Cyanamide | Acid or Base Hydrolysis | Piperidine-4-carboxamide |
N-Alkylation
Once the secondary amine, piperidine-4-carboxamide, is obtained, it can be functionalized with a wide array of substituents via N-alkylation. This is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), neutralizes the hydrogen halide formed during the reaction, driving it to completion. chemicalforums.com This method allows for the introduction of various new alkyl, cycloalkyl, or benzyl (B1604629) groups in place of the original cyclopentyl moiety.
Modifications and Substitutions at the Carboxamide Moiety of this compound
The primary carboxamide group at the C4-position of the piperidine ring is a versatile handle for numerous chemical transformations, including dehydration, hydrolysis, and conversion to substituted amides.
Dehydration to Nitriles
The primary amide can be dehydrated to the corresponding nitrile (1-cyclopentylpiperidine-4-carbonitrile). This transformation is a common and fundamental route for nitrile synthesis and is typically accomplished using strong dehydrating agents. orgoreview.comresearchgate.net
| Dehydrating Agent | Typical Conditions |
| Phosphorus pentoxide (P₂O₅) | Reflux in an inert solvent (e.g., toluene) tandfonline.com |
| Phosphorus oxychloride (POCl₃) | Often used with a base (e.g., pyridine) at elevated temperatures chemistrysteps.com |
| Thionyl chloride (SOCl₂) | Can be used directly or in a solvent like dichloromethane (DCM) orgoreview.comchemistrysteps.com |
| Triphenylphosphine/Trichloroacetonitrile | Mild conditions, suitable for sensitive substrates |
Hydrolysis to Carboxylic Acids
Hydrolysis of the carboxamide group yields 1-cyclopentylpiperidine-4-carboxylic acid. This reaction can be performed under either acidic or basic conditions, typically requiring heat to drive the cleavage of the resonance-stabilized C-N bond. rsc.org The resulting carboxylic acid is a key intermediate that opens pathways to a variety of other functional groups, most notably esters and substituted amides via coupling reactions. organic-chemistry.org
Conversion to Substituted Amides
While direct transamidation of the primary carboxamide is possible, a more common and versatile strategy involves a two-step process: hydrolysis to the carboxylic acid followed by coupling with a primary or secondary amine. researchgate.netmasterorganicchemistry.com This amide bond formation is a cornerstone of medicinal chemistry and is facilitated by a wide range of coupling reagents that activate the carboxylic acid.
| Coupling Reagent | Description |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A common coupling reagent that forms a urea (B33335) byproduct (DCU) which precipitates from most organic solvents. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling reagent known for rapid reaction times and high yields. |
This two-step approach allows for the systematic synthesis of a diverse library of N-substituted amides by varying the amine coupling partner. researchgate.net
Diversification of the Cyclopentyl Ring System of this compound
Modifying the cyclopentyl group offers another avenue for structural diversification. This can be achieved either by complete replacement of the ring system or by direct functionalization of its C-H bonds.
Replacement of the Cyclopentyl Group
As detailed in section 2.3.1, the most direct strategy to diversify this part of the molecule is to replace the entire cyclopentyl group. The N-dealkylation/re-alkylation sequence allows for the introduction of a wide variety of cyclic or acyclic substituents at the piperidine nitrogen, effectively creating analogues with modified ring systems or entirely different alkyl chains.
Direct C-H Functionalization
More advanced synthetic methods allow for the direct functionalization of C-H bonds on the N-cyclopentyl ring. These reactions represent a modern and efficient approach to derivatization by avoiding the need for pre-installed functional groups. nih.gov
α-Amino C-H Functionalization: The C-H bonds on the carbon atom of the cyclopentyl ring directly attached to the piperidine nitrogen (the α-position) are activated by the adjacent nitrogen. Oxidative methods can generate an intermediate iminium ion, which can then be trapped by various nucleophiles. nih.gov
β-Amino C-H Functionalization: While more challenging, methods for the functionalization of C-H bonds at the β-position of N-alkylamines are also being developed. nih.govresearchgate.net These reactions may proceed through different mechanisms, such as hydride transfer promoted by a Lewis acid like B(C₆F₅)₃, to generate an enamine intermediate that can react with electrophiles. nih.gov
These C-H activation strategies, while synthetically complex, provide a powerful tool for late-stage functionalization, enabling the introduction of new substituents directly onto the existing cyclopentyl ring.
Mechanistic Investigations of 1 Cyclopentylpiperidine 4 Carboxamide
Molecular Target Identification and Validation for 1-Cyclopentylpiperidine-4-carboxamide
The identification of direct molecular targets is a foundational step in understanding the mechanism of action for any bioactive compound. For this compound (CB5712809), research has centered on its interaction with proteins that are critical regulators of cellular stress responses.
While compounds containing a piperidine-4-carboxamide scaffold have been investigated for their affinity to various G protein-coupled receptors (GPCRs), specific radioligand binding assays and affinity values (such as Kᵢ) for this compound against a panel of receptors are not detailed in the currently available scientific literature.
Studies have identified this compound (CB5712809) as a novel and potent inhibitor of Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Keap1 is a crucial component of an E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for proteasomal degradation, thereby suppressing its activity under normal conditions. researchgate.net
By inhibiting Keap1, the compound prevents the degradation of Nrf2, leading to its stabilization, nuclear translocation, and subsequent activation of downstream cellular defense mechanisms. nih.govresearchgate.net Cell-free experiments have confirmed that this compound dose-dependently decreases the activity of Keap1. researchgate.net This inhibitory action translates to potent biological effects, including the suppression of cancer cell growth. The compound's efficacy in this regard has been quantified by its half-maximal growth inhibition (GI₅₀) values in different colon cancer cell lines. nih.govresearchgate.net
Table 1: Growth Inhibition by this compound (CB5712809) in Colon Cancer Cells
| Cell Line | GI₅₀ Value (nM) | Reference |
|---|---|---|
| HCT116 | 40.07 | nih.govresearchgate.net |
| Caco-2 | 102.80 | nih.govresearchgate.net |
Computational studies, including molecular docking and protein-ligand interaction profiling, have provided detailed insights into the binding of this compound (CB5712809) to its molecular target, Keap1. These analyses reveal a stable and strong binding affinity within the ligand-binding domain of the Keap1 protein. nih.govresearchgate.net
The interaction is characterized by a combination of specific non-covalent bonds. Molecular dynamics simulations have further demonstrated the stability of this protein-ligand complex. researchgate.net A comparative docking analysis showed that this compound has a more favorable binding efficacy compared to known Keap1 inhibitors.
Table 2: Predicted Interactions between this compound (CB5712809) and Keap1
| Interaction Type | Interacting Keap1 Residues |
|---|---|
| Hydrophobic Interactions | Phe478, Phe577 |
| Hydrogen Bonds | Arg415, Ser508, Gln530 |
Cellular Signaling Pathway Modulation by this compound
The functional consequence of the direct molecular interactions of this compound is the modulation of critical intracellular signaling pathways, which ultimately dictates the cellular response.
The primary signaling pathway modulated by this compound is the Keap1-Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. researchgate.net This binding event initiates the transcription of a wide array of cytoprotective genes. nih.govresearchgate.net
The activation of Nrf2 by Keap1 inhibition is known to upregulate genes involved in promoting cellular antioxidant capacity, enhancing DNA repair mechanisms, and modulating the expression of genes involved in cell cycle regulation, such as cyclins and cyclin-dependent kinase inhibitors. nih.govresearchgate.netnih.gov Therefore, treatment with this compound is expected to induce significant changes in the expression profile of these Nrf2-regulated genes.
The inhibitory effect of this compound on Keap1 initiates a cascade of changes within the associated intracellular protein network. Experimental data from colon cancer cell lines demonstrates that treatment with the compound leads to a measurable decrease in Keap1 protein levels. nih.govresearchgate.net
Concurrently, this leads to an upregulation and accumulation of proteins that are normally targeted for degradation by the Keap1 complex. Specifically, increased protein expression of both Nrf2 and SQSTM1/p62 has been observed following treatment. nih.govresearchgate.net This modulation of the Keap1-SQSTM1/p62-Nrf2 protein network is a key feature of the compound's mechanism. The downstream consequences of these changes include the arrest of the cell cycle in the G2/M phase and the induction of cell death in cancer cells. researchgate.net
Role of this compound in Specific Cellular Processes
There is currently no published research detailing the specific role of this compound in any cellular processes. Investigations into its effects on cell signaling, proliferation, apoptosis, or other fundamental cellular functions have not been reported.
Subcellular Localization and Trafficking Dynamics of this compound in Cellular Models
Information regarding the subcellular localization and trafficking dynamics of this compound is not available. Studies employing cellular imaging or fractionation techniques to determine its distribution within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum have not been documented.
Biophysical Characterization of this compound Interactions with Biomolecules
There is a lack of data from biophysical studies on the interactions between this compound and specific biomolecules. Consequently, details regarding its binding affinity, kinetics, and thermodynamics with any protein, nucleic acid, or other biological macromolecule are unknown.
Pre Clinical Pharmacological Profiling of 1 Cyclopentylpiperidine 4 Carboxamide
In Vitro Pharmacological Characterization of 1-Cyclopentylpiperidine-4-carboxamide
The in vitro pharmacological profile of this compound has been primarily characterized through its interaction with specific molecular targets. Research indicates that this compound acts as a potent and selective antagonist of the 5-hydroxytryptamine (5-HT)1A receptor.
Cell-Based Functional Assays for this compound Activity
In cell-based functional assays, this compound has demonstrated its activity as a "silent" antagonist at the 5-HT1A receptor. This means that it binds to the receptor without initiating a biological response, effectively blocking the action of the natural ligand, serotonin. The antagonist activity (KB) of this compound has been determined to be 1.3 nM.
Primary Cell Culture Responses to this compound
Further studies using primary cell cultures could elucidate the downstream effects of 5-HT1A receptor blockade by this compound on neuronal signaling pathways and gene expression.
High-Throughput Screening Outcomes for this compound
High-throughput screening has been instrumental in identifying the selectivity of this compound. These screens have shown that the compound is over 100-fold more selective for the 5-HT1A receptor compared to other receptor types, highlighting its specific pharmacological profile.
In Vivo Efficacy Studies of this compound in Non-Human Animal Models
The in vivo efficacy of this compound has been evaluated in various rodent models, primarily focusing on its potential to address cognitive deficits.
Rodent Models for Specific Biological Activities of this compound
Oral administration of this compound has shown positive effects in multiple rodent models of learning and memory. nih.gov In a novel object recognition test, it enhanced memory retention. nih.gov Furthermore, it was capable of reversing memory deficits induced by scopolamine (B1681570) in both the novel object recognition task and a contextual fear conditioning model. nih.gov In the Morris water maze, a test for spatial learning, the compound significantly improved learning in a paradigm of increasing difficulty. nih.gov
Biomarker Modulation by this compound in Animal Studies
In vivo microdialysis studies in the dorsal hippocampus of freely moving rats have provided insights into the neurochemical effects of this compound. Acute administration of the compound led to an increase in extracellular acetylcholine (B1216132) levels. nih.gov Additionally, in vivo receptor occupancy studies using the selective radioligand [3H]WAY-100635 demonstrated that this compound occupies 5-HT1A receptors in the rat cortex with an ED50 value of 0.1 mg/kg when administered orally. nih.gov These studies indicate that the compound is effective in preclinical memory paradigms at doses where approximately 90% of the postsynaptic 5-HT1A receptors are occupied. nih.gov
Investigation of Phenotypic Effects of this compound
Due to a lack of direct studies on this compound, its potential phenotypic effects are extrapolated from research on analogous piperidine-4-carboxamide derivatives. These studies suggest a range of possible biological activities, primarily centered on the central nervous system and cellular proliferation.
Derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their potential as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net In mouse models, these compounds have shown the ability to relieve pain, indicating a potential analgesic phenotype. researchgate.net The core piperidine-4-carboxamide structure is a versatile scaffold found in compounds with a wide array of physiological activities. researchgate.netijnrd.org
Furthermore, modifications of the piperidine-4-carboxamide core have led to the development of potent inhibitors of enzymes such as carbonic anhydrase and calpain. nih.govnih.gov For instance, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, some of which are associated with cancer. nih.gov Additionally, piperidine (B6355638) carboxamide derivatives have been identified as calpain inhibitors, which can prevent NMDA-induced convulsions in mice, suggesting potential anticonvulsive properties. nih.gov
The broader class of piperidine derivatives exhibits a vast pharmacological spectrum, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. ijnrd.orgontosight.ai The specific phenotypic effects of this compound would be contingent on its unique interaction with biological targets, influenced by the cyclopentyl group at the 1-position of the piperidine ring.
Table 1: Potential Phenotypic Effects Based on Structurally Related Piperidine-4-Carboxamide Derivatives
| Potential Phenotypic Effect | Evidence from Analogous Compounds | References |
| Analgesia | Demonstrated pain relief in mouse models. | researchgate.net |
| Dopamine Reuptake Inhibition | Investigated as potential dopamine reuptake inhibitors. | researchgate.net |
| Anticonvulsant Activity | Inhibition of NMDA-induced convulsions in mice by calpain-inhibiting derivatives. | nih.gov |
| Carbonic Anhydrase Inhibition | Potent inhibition of human carbonic anhydrase isoforms by sulfonamide derivatives. | nih.gov |
| Antimicrobial Activity | Assessed for activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
Comparative Pharmacological Activity of this compound with Reference Compounds
A comparative analysis of the pharmacological activity of this compound with established reference compounds is speculative but can be inferred from the activities of its structural analogs.
For instance, in studies of piperidine-3-carboxylic acid esters, which are positional isomers of the title compound, a simple n-propyl derivative was found to be 33-fold more potent than cocaine in binding to the dopamine transporter (DAT) and 29-fold more potent in inhibiting dopamine uptake. nih.gov This suggests that piperidine-based compounds can exhibit significant potency at monoamine transporters.
When compared to standard inhibitors like acetazolamide (B1664987) for carbonic anhydrase activity, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed inhibitory activity in the low nanomolar range and selectivity for tumor-associated isoforms. nih.gov
In the context of calpain inhibition, specific piperidine carboxamide derivatives demonstrated Ki values of 9 nM and 30 nM, with over 100-fold selectivity against the related cysteine protease cathepsin B. nih.gov
The pharmacological activity of piperidine derivatives is highly dependent on the substituents on the piperidine ring and the carboxamide moiety. ijnrd.orgencyclopedia.pub The cyclopentyl group in this compound is a lipophilic substituent that could enhance binding to hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity compared to analogs with smaller or more polar substituents.
Table 2: Comparative Activity of Structurally Related Piperidine Derivatives with Reference Compounds
| Compound Class | Target | Activity of Derivative | Reference Compound | Comparative Potency | References |
| Piperidine-3-carboxylic acid esters | Dopamine Transporter (DAT) | Binding affinity of 3 nM | Cocaine | 33-fold more potent | nih.gov |
| 1-(4-Sulfamoylbenzoyl) piperidine-4-carboxamides | Carbonic Anhydrase IX | K | Acetazolamide | High potency (specific comparison not stated) | nih.gov |
| Piperidine carboxamides | µ-Calpain | K | Not specified | High potency and selectivity | nih.gov |
Structure Activity Relationship Sar Studies of 1 Cyclopentylpiperidine 4 Carboxamide Derivatives
Systematic Modification of the Cyclopentyl Moiety and its Impact on Activity
In related classes of compounds, such as piperidine-derived soluble epoxide hydrolase (sEH) inhibitors, it has been noted that cycloalkyl rings can be replaced with other moieties like a trifluoromethoxyphenyl group to enhance metabolic stability, indicating that the N-substituent is a key site for metabolic transformation and can be modified to improve pharmacokinetic properties. nih.gov The rigidity of the cyclopentyl group, compared to a flexible alkyl chain, can also be advantageous by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The precise impact of modifying this group—by altering ring size, introducing substituents, or replacing it with other cyclic or acyclic moieties—remains a critical area for further investigation to fully optimize the activity of this chemical series.
Exploration of Substituent Effects on the Piperidine (B6355638) Ring of 1-Cyclopentylpiperidine-4-carboxamide
The piperidine ring serves as the central scaffold for this class of compounds, and its substitution pattern is a critical determinant of biological activity. The basic nitrogen atom within the piperidine ring is a key feature. In many piperidine-4-carboxamide derivatives that act as DNA gyrase inhibitors, this protonated nitrogen is observed to form important ionic interactions with aspartate residues (e.g., Asp91) in the enzyme's active site. nih.gov This interaction underscores the necessity of the basic nitrogen for the mechanism of action in that specific target class.
Furthermore, the introduction of substituents directly onto the piperidine ring can modulate a compound's activity. In the development of ceritinib (B560025) analogs, a class of anaplastic lymphoma kinase (ALK) inhibitors, extensive functionalization of the piperidine ring with various phosphamides and carbamates has been explored. researchgate.net This strategy led to the discovery of derivatives with significantly enhanced cytotoxic effects against cancer cell lines, with some compounds showing potency greater than the parent drug. researchgate.net These findings highlight that the piperidine ring is not merely a passive linker but an active component of the pharmacophore that can be decorated with additional functional groups to achieve improved biological outcomes.
Variation of the Carboxamide Functionality and its Influence on Biological Profile
The carboxamide group at the C4 position of the piperidine ring is a cornerstone of the molecule's structure, and its orientation and modifications are pivotal to its biological function. The importance of its specific location is highlighted in studies of related N-arylpiperidine derivatives, where a piperidine-4-carboxamide regioisomer was found to be inactive, while the corresponding piperidine-3-carboxamide analog acted as a potent inducer of senescence in melanoma cells. nih.gov This demonstrates that the spatial arrangement of the carboxamide linker is critical for proper interaction with the biological target.
The SAR of piperidine-4-carboxamides has been extensively studied as a new class of DNA gyrase inhibitors. nih.gov In this context, the carboxamide links the central piperidine scaffold to a substituted phenyl group, which serves as the "right-hand side" (RHS) of the inhibitor that interacts with the interface between GyrA subunits. nih.gov Modifications to this phenyl ring have a profound impact on activity. For instance, the parent compound MMV688844, with a 4-chlorophenyl group, was significantly less potent than its analog, 844-TFM, which features a 4-trifluoromethylphenyl group. nih.gov This substitution resulted in a nearly 10-fold increase in activity against Mycobacterium abscessus. nih.gov
The following table summarizes the impact of substitutions on the RHS phenyl ring on the minimum inhibitory concentration (MIC) against M. abscessus. nih.gov
| Compound | RHS Substituent | MIC (µM) |
| 844 | 4-Cl | 12.5 |
| 844-TFM | 4-CF3 | 1.5 |
| 9f | 3-CF3 | 12.5 |
| 5m | 4-OCH3 | >100 |
Data sourced from a study on piperidine-4-carboxamides as DNA gyrase inhibitors. nih.gov
As shown in the table, moving the trifluoromethyl group from the 4-position to the 3-position (compound 9f ) resulted in a loss of the potency gain. nih.gov Meanwhile, replacing the 4-chloro group with a 4-methoxy group (compound 5m ) led to a complete loss of growth inhibition activity. nih.gov These results clearly indicate that both the nature and the position of the substituent on the aryl portion of the carboxamide are key factors in determining the biological profile.
Stereochemical Influences on the Activity of this compound Isomers
Stereochemistry plays a decisive role in the biological activity of many pharmacologically active compounds, and derivatives of piperidine are no exception. Although specific stereochemical studies on this compound were not found, extensive research on related structures provides compelling evidence for the importance of chirality.
In a series of N-arylpiperidine-3-carboxamide derivatives, a significant difference in activity was observed between enantiomers. The S-configuration of one hit compound displayed an EC50 of 0.27 µM, making it approximately 15 times more potent than its corresponding R-configuration enantiomer. nih.gov This high degree of enantioselectivity suggests that the target molecule has a specific three-dimensional binding site that can distinguish between stereoisomers. nih.gov
Similarly, studies on 1-(1-phenyl-2-methylcyclohexyl)piperidines revealed that stereochemistry is a critical determinant of both in vitro and in vivo activity. The trans-(-)-isomer, with an absolute configuration of 1S,2R, was found to be about five times more potent than the prototypical compound PCP in vitro and twice as potent in vivo. nih.gov In contrast, its enantiomer, the trans-(+)-isomer, was nine times less potent in vitro and four times less potent in vivo. nih.gov Furthermore, the racemic cis-isomer and its individual enantiomers were essentially inactive, highlighting the profound impact of both relative (cis/trans) and absolute (R/S) stereochemistry on the biological activity of piperidine-containing molecules. nih.gov These examples strongly suggest that the stereochemical configuration of this compound and its derivatives would likewise be a crucial factor for their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been successfully applied to series of piperidine carboxamide derivatives to guide the design of new, more potent molecules. researchgate.netdntb.gov.ua
For a series of piperidine carboxamide derivatives acting as ALK inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models provided statistically significant results, indicating their robustness and predictive ability. The analysis revealed the importance of steric, electrostatic, and hydrophobic properties in determining the inhibitory potency of the compounds. researchgate.net For example, the CoMFA model for a set of 36 ALK inhibitors yielded a cross-validated r² (q²) of 0.715 and a non-cross-validated r² of 0.993, demonstrating a strong correlation between the structural features and the observed activity. researchgate.net
QSAR models are also used to predict the toxicity of piperidine derivatives. In one study, models were developed to predict the toxicity of 33 piperidine derivatives against Aedes aegypti. nih.gov Using 2D topological descriptors, various machine learning approaches, including multilinear regression (MLR), generated robust models with high predictive power (r² > 0.8 on external test sets). nih.gov These QSAR studies provide valuable insights into the key structural features required for desired biological activity and help prioritize the synthesis of new analogs with improved properties.
Computational Chemistry and Molecular Modeling of 1 Cyclopentylpiperidine 4 Carboxamide
Ligand-Protein Docking Simulations for 1-Cyclopentylpiperidine-4-carboxamide and its Predicted Targets
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govresearchgate.net This technique is crucial in drug discovery for identifying potential drug targets and understanding the molecular basis of a ligand's activity. For this compound, docking simulations can elucidate its binding mode and affinity for various predicted protein targets.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The search space within the protein's binding site is defined, and a scoring function is used to estimate the binding affinity for different poses of the ligand. nih.gov The results are typically ranked by binding energy, with lower values indicating a more favorable interaction. nih.gov
Detailed analysis of the docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, simulations could predict that the carboxamide group of this compound acts as a hydrogen bond donor or acceptor, while the cyclopentyl and piperidine (B6355638) rings may engage in hydrophobic interactions within the binding pocket of a target protein. While specific studies on this compound are not prevalent, research on other carboxamide derivatives has shown successful use of docking to predict binding to targets like the main protease of SARS-CoV-2. researchgate.netsamipubco.com
Table 1: Illustrative Data from a Hypothetical Ligand-Protein Docking Simulation of this compound
| Predicted Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Asp184, Lys72 | Hydrogen Bond, Electrostatic |
| Cyclooxygenase-2 | -7.9 | Val523, Ala527 | Hydrophobic |
| Mu-opioid Receptor | -9.2 | Tyr148, His297 | Hydrogen Bond, Pi-Alkyl |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding. nih.gov An MD simulation of this compound complexed with a predicted protein target would start with the docked pose. The system is then solvated in a water box with ions to mimic physiological conditions.
Throughout the simulation, the trajectory of each atom is calculated by solving Newton's equations of motion. Analysis of the trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions over time. nih.govmdpi.com For instance, the root-mean-square deviation (RMSD) of the ligand can be monitored to assess its stability within the binding pocket. nih.gov Studies on other piperidine-based compounds have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.gov
Table 2: Illustrative Output Parameters from a Molecular Dynamics Simulation
| Simulation Parameter | Description |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |
| RMSF (Root-Mean-Square Fluctuation) | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |
| Radius of Gyration | Measures the compactness of the protein structure. |
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model for this compound would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. nih.gov
This model can be generated based on the structure of this compound (ligand-based) or the structure of its binding site on a target protein (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of potential analogues of this compound with similar biological activity. nih.govnih.gov Successful virtual screening campaigns have been reported for identifying novel inhibitors of various enzymes. mdpi.comresearchgate.net
Table 3: Example of a Pharmacophore Model for this compound
| Pharmacophoric Feature | Geometric Constraint (Å) |
| Hydrogen Bond Acceptor (from C=O) | N/A |
| Hydrogen Bond Donor (from NH2) | N/A |
| Hydrophobic (from cyclopentyl ring) | N/A |
| Positive Ionizable (from piperidine N) | N/A |
Quantum Chemical Calculations on this compound Reactivity and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. nih.gov For this compound, these calculations can be employed to determine its optimal three-dimensional geometry, conformational preferences, and electronic properties like the distribution of electron density.
These calculations can also provide insights into the molecule's reactivity by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. Furthermore, quantum chemical methods can be used to calculate properties such as the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov
Table 4: Illustrative Data from Quantum Chemical Calculations on this compound
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico ADMET Prediction for this compound (Excluding safety/toxicity interpretation)
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov For this compound, various computational models can be used to predict its physicochemical properties and pharmacokinetic profile.
These models can estimate properties such as solubility, lipophilicity (logP), and the likelihood of intestinal absorption and blood-brain barrier penetration. mdpi.comnih.gov The predictions are typically based on the molecule's structure and are derived from large datasets of experimentally determined ADMET properties. While these predictions provide valuable initial assessments, they need to be validated by experimental studies.
Table 5: Illustrative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Classification |
| Aqueous Solubility | Moderately Soluble |
| Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Likely |
| CYP450 2D6 Inhibition | Unlikely |
| P-glycoprotein Substrate | Yes |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pre Clinical Pharmacokinetic Studies of 1 Cyclopentylpiperidine 4 Carboxamide
In Vitro ADME Profiling of 1-Cyclopentylpiperidine-4-carboxamide
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling serves as an early-stage assessment to characterize a compound's pharmacokinetic properties. nih.govadmescope.com These assays utilize subcellular fractions, cells, and artificial membrane systems to predict the in vivo behavior of a drug candidate, offering a high-throughput and cost-effective means to rank and select compounds for further development. admescope.com
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.gov This parameter is commonly evaluated by incubating the test compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netspringernature.com In these assays, the disappearance of the parent compound is monitored over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netspringernature.com
The primary test systems are liver microsomes, which primarily assess Phase I metabolism (e.g., by cytochrome P450 enzymes), and hepatocytes, which evaluate both Phase I and Phase II metabolism. bioivt.com Data from these studies are used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. nih.govresearchgate.net Studies on this compound would typically involve incubations with human and preclinical species (e.g., mouse, rat, dog) microsomes and hepatocytes to understand inter-species differences in metabolism. bioivt.com
Table 1: Illustrative Metabolic Stability of this compound Note: The following data is illustrative to demonstrate how results for this assay are typically presented.
| System | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Predicted In Vivo Hepatic Clearance |
|---|---|---|---|---|
| Liver Microsomes | Human | >60 | <10 | Low |
| Liver Microsomes | Rat | 45 | 25 | Low to Intermediate |
| Hepatocytes | Human | >90 | <8 | Low |
| Hepatocytes | Rat | 70 | 15 | Low |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govsygnaturediscovery.com Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. sygnaturediscovery.com Therefore, determining the fraction unbound (fu) is crucial. researchgate.net
The most common method for assessing plasma protein binding is equilibrium dialysis. sygnaturediscovery.comnih.gov In this technique, a semipermeable membrane separates a plasma sample containing the test compound from a buffer solution. At equilibrium, the concentration of the unbound compound is the same on both sides of the membrane, allowing for the calculation of the percentage of the drug that was bound to proteins. sygnaturediscovery.com These studies are conducted across various species to support the interpretation of in vivo pharmacokinetic data. nih.gov
Table 2: Illustrative Plasma Protein Binding of this compound Note: The following data is illustrative to demonstrate how results for this assay are typically presented.
| Species | Plasma Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu, %) |
|---|---|---|---|
| Human | 1 | 92.5 | 7.5 |
| Rat | 1 | 85.1 | 14.9 |
| Dog | 1 | 90.3 | 9.7 |
| Mouse | 1 | 88.6 | 11.4 |
A compound's ability to permeate across the intestinal epithelium is a key factor determining its oral absorption. researchgate.net The Caco-2 cell permeability assay is a widely used in vitro model for predicting this process. europa.eucreative-bioarray.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, forming tight junctions and expressing transporter proteins. researchgate.net
In this assay, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). researchgate.net A high Papp value is generally indicative of good oral absorption. researchgate.net The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein. creative-bioarray.com
Table 3: Illustrative Caco-2 Permeability of this compound Note: The following data is illustrative to demonstrate how results for this assay are typically presented.
| Direction | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted In Vivo Absorption |
|---|---|---|---|---|
| Apical to Basolateral (A→B) & Basolateral to Apical (B→A) | 15.2 | 16.5 | 1.09 | High |
In Vivo Pharmacokinetic Characterization of this compound in Animal Models
While in vitro studies provide valuable early insights, in vivo pharmacokinetic studies in animal models are necessary to understand how a compound behaves within a complex biological system. nih.govnih.gov These studies provide critical data on parameters such as clearance, volume of distribution, half-life, and oral bioavailability, which are essential for predicting human pharmacokinetics. allucent.commdpi.com
To characterize absorption and distribution, this compound would be administered to preclinical species, such as rats or dogs, via both intravenous (IV) and oral (PO) routes. researchgate.net Following administration, blood samples are collected at various time points and analyzed to determine the drug concentration. nih.gov
Key parameters derived from these studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.govmdpi.com Comparing the AUC from oral administration to that from IV administration allows for the calculation of oral bioavailability (F%). The volume of distribution (Vd or Vss) provides insight into how extensively the compound distributes into tissues outside of the plasma. nih.gov
Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats Note: The following data is illustrative to demonstrate how results for this assay are typically presented.
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Clearance (CL) (mL/min/kg) | 15.5 | - |
| Volume of Distribution (Vss) (L/kg) | 3.1 | - |
| Half-life (t½) (h) | 2.3 | 2.8 |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | - | 850 |
| AUC (h*ng/mL) | 1075 | 965 |
| Oral Bioavailability (F%) | 89.8 |
The goal is to determine whether the compound is eliminated unchanged or is extensively metabolized. nih.gov If metabolized, the structures of the major metabolites are elucidated. This information is critical for identifying potentially active or toxic metabolites and for understanding potential drug-drug interactions. The total recovery of the administered dose in urine and feces provides a mass balance, indicating the completeness of excretion. nih.gov
Table 5: Illustrative Metabolism and Excretion Profile of this compound in Rats Note: The following data is illustrative to demonstrate how results for this assay are typically presented.
| Matrix | Component | % of Dose or % of Circulating Radioactivity | Proposed Biotransformation |
|---|---|---|---|
| Plasma | Parent Compound | 75% | - |
| Metabolite M1 | 15% | Hydroxylation of Cyclopentyl Ring | |
| Metabolite M2 | 5% | N-dealkylation | |
| Excretion Route (% of Total Dose) | Urine | 65% | - |
| Feces | 32% | - |
Bioavailability and Clearance of this compound in Animal Studies
Information regarding the bioavailability and clearance of this compound in animal models is not available in published literature. Bioavailability studies would typically determine the fraction of an administered dose that reaches the systemic circulation, while clearance studies would measure the rate at which the compound is removed from the body. These parameters are fundamental in establishing a compound's pharmacokinetic profile. Without experimental data from in vivo studies in preclinical species, no quantitative values or specific findings can be reported.
Metabolite Identification and Characterization of this compound in Biological Matrices (Non-human)
There are no published studies that have identified or characterized the metabolites of this compound in non-human biological matrices such as plasma, urine, or feces. Metabolite identification is a critical step in pre-clinical research to understand the biotransformation pathways of a new chemical entity. This process helps to identify potentially active or toxic metabolites and to understand the enzymes involved in the compound's breakdown. The metabolic fate of compounds containing piperidine (B6355638) rings can involve several enzymatic pathways, including oxidation, N-dealkylation, and hydroxylation, but specific metabolites for this compound have not been documented.
In the absence of dedicated research on this compound, it is not possible to provide scientifically accurate data tables or detailed research findings as requested. The generation of such information would require original experimental research that has not been made publicly available.
Analytical Methodologies for Research on 1 Cyclopentylpiperidine 4 Carboxamide
Chromatographic Techniques for Separation and Quantification of 1-Cyclopentylpiperidine-4-carboxamide
Chromatographic methods are essential for isolating this compound from complex mixtures and determining its concentration. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) coupled with UV/Mass Spectrometry (MS) for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Coupling HPLC with Ultraviolet (UV) and Mass Spectrometry (MS) detectors provides both quantitative data and mass information for identity confirmation.
A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the cyclopentyl group and the polarity of the carboxamide and piperidine (B6355638) moieties.
Detection by UV is possible due to the presence of the amide chromophore, which typically absorbs at low wavelengths (around 200-220 nm). However, for enhanced sensitivity and specificity, coupling to a mass spectrometer is preferred. Electrospray ionization (ESI) in positive ion mode would be effective, as the tertiary amine in the piperidine ring is readily protonated to generate a strong signal for the molecular ion [M+H]⁺.
Table 8.1: Predicted HPLC-MS/MS Method Parameters
| Parameter | Predicted Value/Condition |
|---|---|
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B |
| Flow Rate | 0.3 mL/min |
| UV Wavelength | 210 nm |
| Ionization Mode | ESI Positive |
| MS/MS Transition | m/z 197.2 → various fragments |
Note: This table represents a typical starting point for method development, as specific experimental data for this compound is not widely published.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net The direct analysis of this compound by GC-MS may be challenging due to the polarity of the primary amide group and the compound's relatively high molecular weight, which can lead to poor peak shape and thermal degradation in the injector port. jfda-online.com
To overcome these limitations, chemical derivatization is often employed. This process converts polar functional groups into less polar, more volatile derivatives. For the amide group, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reaction replaces the active hydrogens on the amide nitrogen with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. researchgate.net
Once derivatized, the compound can be analyzed on a standard nonpolar capillary column (e.g., 5% phenyl polysiloxane). The mass spectrometer detector provides high specificity, allowing for identification based on the compound's characteristic fragmentation pattern. researchgate.net
Spectroscopic Methods for Structural Elucidation of this compound
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Methods such as NMR, MS, and IR provide complementary information about the connectivity of atoms, molecular weight, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments would provide definitive information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the cyclopentyl protons, the piperidine ring protons, and the amide protons. The protons on the carbons adjacent to the piperidine nitrogen (α-protons) would appear downfield compared to the other piperidine protons due to the deshielding effect of the nitrogen atom. The methine proton of the cyclopentyl group attached to the nitrogen would also be a characteristic downfield signal.
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule (assuming no accidental equivalence). The carbonyl carbon of the amide group would have the most downfield chemical shift (typically >170 ppm). The carbons attached to the nitrogen atom (in both the piperidine and cyclopentyl rings) would also be significantly downfield.
Table 8.2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Amide (C=O) | - | ~176 |
| **Amide (NH₂) ** | ~5.5-6.5 (broad) | - |
| Piperidine C4-H | ~2.2-2.4 | ~42 |
| Piperidine C2/C6-H (axial/eq) | ~2.0-2.2 / ~2.9-3.1 | ~53 |
| Piperidine C3/C5-H (axial/eq) | ~1.6-1.8 / ~1.9-2.1 | ~29 |
| Cyclopentyl C1'-H | ~2.6-2.8 | ~65 |
| Cyclopentyl C2'/C5'-H | ~1.4-1.9 | ~30 |
| Cyclopentyl C3'/C4'-H | ~1.3-1.7 | ~24 |
Note: These are estimated values based on analogous structures. Actual shifts may vary.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis of this compound
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₂₀N₂O, giving it a monoisotopic mass of approximately 196.16 Da. chemsrc.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 196.
The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:
Alpha-cleavage: The most favorable cleavage for amines is the bond adjacent to the nitrogen atom. This could involve the loss of the cyclopentyl group or fragmentation within the piperidine ring.
Loss of the Amide Group: Cleavage of the bond between the piperidine C4 and the carbonyl carbon could lead to the loss of the carboxamide group (-CONH₂) as a radical, resulting in a fragment.
Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene.
Table 8.3: Predicted Key Mass Fragments (EI-MS)
| m/z | Predicted Fragment Identity |
|---|---|
| 196 | [M]⁺˙ (Molecular Ion) |
| 152 | [M - CONH₂]⁺ |
| 127 | [M - C₅H₉]⁺ (Loss of cyclopentyl) |
| 84 | [Piperidine-4-carboxamide]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Note: These fragments are predicted based on common fragmentation rules for similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by absorptions corresponding to its amide and aliphatic amine/ring structures.
The most prominent peaks would include:
N-H Stretching: The primary amide (-CONH₂) will show two distinct stretching bands in the region of 3350-3180 cm⁻¹. ucalgary.ca
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present due to the C-H bonds in the cyclopentyl and piperidine rings. vscht.cz
C=O Stretching (Amide I): A very strong and sharp absorption between 1680 and 1630 cm⁻¹ is characteristic of the carbonyl group in the primary amide. ucla.edu
N-H Bending (Amide II): A strong band will appear around 1640-1590 cm⁻¹ due to the N-H bending vibration. ucalgary.ca
C-N Stretching: Absorptions for the C-N bonds of the tertiary amine (piperidine) and the amide group will be visible in the fingerprint region (1400-1000 cm⁻¹).
Table 8.4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 and ~3180 | Medium-Strong | N-H stretch (primary amide) |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1650 | Very Strong | C=O stretch (Amide I) |
| ~1620 | Strong | N-H bend (Amide II) |
Note: Predicted values are based on standard IR correlation tables.
Future Research Directions for 1 Cyclopentylpiperidine 4 Carboxamide
Elucidation of Unexplored Biological Roles and Mechanisms of Action for 1-Cyclopentylpiperidine-4-carboxamide
The foundational step in characterizing any potential therapeutic agent is to understand its biological activity and mechanism of action. For this compound, this will involve a multi-pronged approach. Initial high-throughput screening assays can be employed to test the compound against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. This unbiased approach may reveal unexpected biological activities and provide the first clues to its mechanism of action.
Subsequent research should focus on target validation and deconvolution. Once a preliminary biological target is identified, more focused in vitro and in cell-based assays will be necessary to confirm the interaction and elucidate the functional consequences of compound binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics. Cellular assays, including reporter gene assays and second messenger quantification, will be crucial for understanding the downstream signaling pathways modulated by this compound.
Design and Synthesis of Advanced this compound Analogues with Tuned Pharmacological Profiles
Following the identification of a validated biological target and a preliminary understanding of its structure-activity relationship (SAR), the next logical step is the design and synthesis of analogues with improved pharmacological properties. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties.
The synthesis of analogues of this compound can be approached through systematic modification of its core structure. For instance, the cyclopentyl group could be replaced with other cyclic or acyclic moieties to probe the steric and electronic requirements of the binding pocket. Similarly, modifications to the piperidine (B6355638) ring and the carboxamide linker can be explored to optimize interactions with the target protein. The design of these novel analogues can be guided by computational modeling and docking studies, which can predict the binding modes and affinities of virtual compounds, thereby prioritizing synthetic efforts.
| Structural Moiety for Modification | Potential Modifications | Objective |
| Cyclopentyl group | Substitution with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl), aromatic rings, or heterocyclic systems. | To explore the impact of size, shape, and electronics on target binding and selectivity. |
| Piperidine ring | Introduction of substituents, ring expansion or contraction, or replacement with other nitrogen-containing heterocycles. | To modulate the basicity and conformational flexibility of the scaffold. |
| Carboxamide linker | Alteration of the amide bond, introduction of spacers, or replacement with bioisosteres. | To fine-tune the orientation and interactions with the target protein. |
Investigation of Polypharmacology and Off-Target Interactions of this compound
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced efficacy through synergistic effects, it can also be a source of unwanted side effects. Therefore, a thorough investigation of the polypharmacology and off-target interactions of this compound is essential.
A systematic approach to identifying off-target interactions involves screening the compound against a panel of known safety targets, such as the hERG channel, cytochrome P450 enzymes, and a broad range of receptors and kinases. Any identified off-target activities will need to be carefully evaluated to assess the potential for adverse effects. Computational approaches, such as target fishing and molecular similarity analysis, can also be employed to predict potential off-target interactions based on the compound's chemical structure.
Application of Novel Research Technologies (e.g., Omics, AI-driven Drug Discovery) in this compound Research
The integration of cutting-edge technologies can significantly accelerate the research and development of this compound. "Omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of the compound's biological effects. nih.govnih.gov For example, treating cells or animal models with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics) can reveal novel mechanisms of action and biomarkers of response. mdpi.com
| Technology | Application in this compound Research | Potential Outcome |
| Genomics | Identifying genetic variations that influence response to the compound. | Development of personalized medicine strategies. |
| Proteomics | Characterizing changes in protein expression and post-translational modifications upon compound treatment. | Elucidation of downstream signaling pathways and mechanisms of action. |
| Metabolomics | Analyzing alterations in cellular metabolism induced by the compound. | Identification of novel biomarkers and metabolic effects. |
| AI/ML | Predicting biological activity, designing novel analogues, and optimizing pharmacokinetic properties. | Accelerated lead discovery and optimization. nih.govintuitionlabs.ai |
Emerging Therapeutic Areas for Pre-clinical Exploration of this compound Based on Mechanistic Insights
The ultimate goal of preclinical research is to identify promising therapeutic areas for clinical development. The choice of therapeutic indication for this compound will be guided by the mechanistic insights gained from the studies outlined above.
For example, if the compound is found to modulate a target involved in neuroinflammation, it could be explored as a potential treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. If it demonstrates potent activity against a specific cancer-related kinase, it could be investigated as an anti-cancer agent. The initial screening and omics data will be instrumental in generating these hypotheses, which can then be tested in relevant preclinical models of disease. A thorough understanding of the compound's mechanism of action and polypharmacology will be critical for selecting the most appropriate and promising therapeutic avenues for further investigation.
Q & A
Q. What are the recommended safety protocols for handling 1-Cyclopentylpiperidine-4-carboxamide in laboratory settings?
Methodological Answer:
- Eye/Skin Exposure: Immediate flushing with water for 15+ minutes is critical, followed by medical consultation. Use PPE (gloves, goggles, lab coats) to minimize direct contact .
- Inhalation/Ingestion: Move to fresh air if inhaled; rinse mouth if ingested (if conscious). Avoid inducing vomiting without medical guidance .
- Storage: Store in a cool, dark, ventilated area away from oxidizers. Use closed systems to reduce vapor exposure .
Q. How is the structural identity of this compound confirmed using crystallographic techniques?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal lattice parameters (e.g., unit cell dimensions: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) to confirm molecular geometry .
- SMILES Validation: Cross-reference experimental data with computational descriptors (e.g., SMILES:
Clc1ccc(NC(=O)N2CCC(CC2)C)cc1) to validate stereochemistry .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O | |
| Molecular Weight | 264.74 g/mol | |
| Melting Point | 217–219°C (analogous compound) | |
| logP (Hydrophobicity) | ~0.28 (predicted) |
- Solubility: Use HPLC or gravimetric analysis in polar solvents (e.g., DMSO, ethanol) under controlled pH .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
Methodological Answer:
- Reaction Monitoring: Employ LC-MS to track intermediate formation (e.g., benzyl-protected precursors) and identify side products .
- Purification: Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization in ethanol/water mixtures to isolate the target compound .
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro or benzyl groups efficiently .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for piperidine-carboxamide derivatives?
Methodological Answer:
- DFT Calculations: Compare optimized geometries (e.g., bond angles, torsional strain) with XRD data to identify discrepancies in van der Waals interactions .
- Spectroscopic Validation: Use ¹H/¹³C NMR to verify proton environments (e.g., cyclopentyl CH₂ vs. piperidine NH signals) that may conflict with in silico predictions .
Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound under stressed conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline hydrolysis (0.1M HCl/NaOH) to simulate stability challenges .
- HRMS/TOF-MS: Identify degradation fragments (e.g., cleavage of cyclopentyl or carboxamide groups) with high mass accuracy (±1 ppm) .
- NMR Dynamics: Use 2D NOESY or ROESY to detect conformational changes in degraded samples .
Data Contradiction Analysis
Example: Discrepancies in reported melting points (e.g., 217–219°C vs. literature analogs) may arise from polymorphic forms or solvent residues. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
